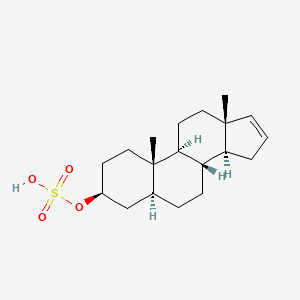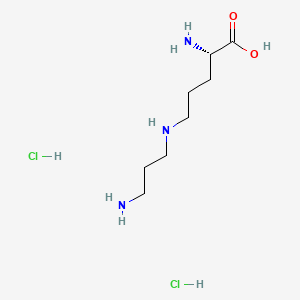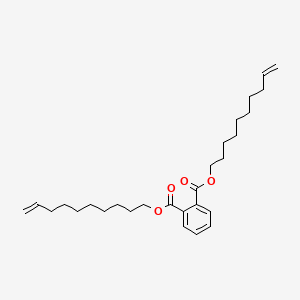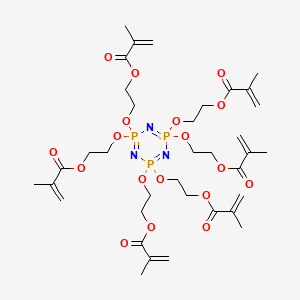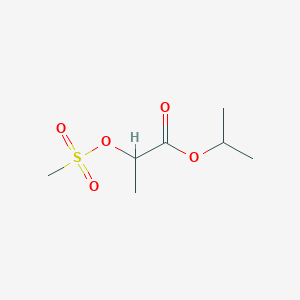
4-Hexadecylaniline
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-Hexadecylaniline and its derivatives involves several key methodologies. One approach involves the palladium-catalyzed intermolecular aerobic oxidative cyclization of 2-ethynylanilines with isocyanides, leading to various 4-halo-2-aminoquinolines with moderate to excellent yields. This method demonstrates the versatility and efficiency of palladium catalysis in the synthesis of complex aniline derivatives (Liu et al., 2013).
Molecular Structure Analysis
The molecular structure of 4-Hexadecylaniline derivatives has been explored through various analytical techniques. Studies on related compounds, such as those incorporating phenylalanine amides and peptides, reveal the importance of stereochemistry and the arrangement of substituents on the aniline ring in determining the compound's physical and chemical properties. These structural features are crucial for the compound's application in material science and organic synthesis (Krasnov et al., 1995).
Chemical Reactions and Properties
4-Hexadecylaniline undergoes various chemical reactions, highlighting its reactivity and utility in synthetic chemistry. For instance, its role in the spontaneous reduction of aqueous chloroaurate ions to produce organically dispersible, hydrophobic gold nanoparticles showcases its potential in nanomaterial synthesis and applications in catalysis and electronics (Selvakannan et al., 2004).
Physical Properties Analysis
The physical properties of 4-Hexadecylaniline, such as solubility, melting point, and thermal stability, are influenced by the length of the alkyl chain and the nature of the substituents on the aniline ring. These properties are essential for its application in the development of advanced materials and functional devices.
Chemical Properties Analysis
The chemical properties of 4-Hexadecylaniline, including its reactivity towards acids, bases, and various organic reagents, are pivotal for its utility in chemical synthesis. Its behavior in bioorthogonal reactions and potential for modification through N-grafting of hexadecylbromide to produce conductive polyaniline derivatives underscores its versatility in organic and materials chemistry (Massoumi et al., 2012).
Wissenschaftliche Forschungsanwendungen
Chemical Modification of Nano-Structured Polyaniline : 4-Hexadecylaniline has been used in modifying nano-structured polyaniline to create conductive N-substituted polyaniline with hexadecyl side chains. This process involves a series of chemical reactions including neutralization, reduction, and N-grafting, and the resulting product is characterized for its thermal properties, particle size, optical properties, and electrical conductivity (Massoumi, Badalkhani, Gheybi, & Entezami, 2012).
Boron Neutron Capture Therapy Modeling : A study characterized the interaction of 4-borono-L-phenylalanine (a derivative) with DNA when incorporated into a positively charged hexa-L-arginine peptide. This research is significant for modeling Boron Neutron Capture Therapy (BNCT), a radiation medicine technique (Perry, Ramos-Méndez, & Milligan, 2020).
Formation of Gold Nanoparticle Films : Hexadecylaniline has been used in the organization of colloidal gold particles at the air-water interface and the formation of lamellar, multilayer films of gold nanoparticles by the Langmuir-Blodgett technique. This process involves electrostatic complexation and reduction of chloroaurate ions (Swami, Kumar, & Sastry, 2003).
Safety And Hazards
4-Hexadecylaniline is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use personal protective equipment such as dust masks, eyeshields, and gloves .
Eigenschaften
IUPAC Name |
4-hexadecylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-17-19-22(23)20-18-21/h17-20H,2-16,23H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCCQATUVPNPGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30341271 | |
| Record name | 4-Hexadecylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hexadecylaniline | |
CAS RN |
79098-13-8 | |
| Record name | 4-Hexadecylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hexadecylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(1,3-dioxoisoindol-2-yl)propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide](/img/structure/B1198459.png)
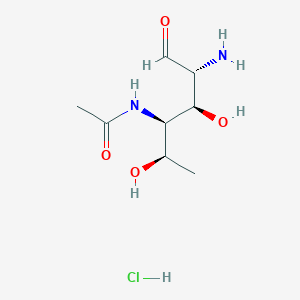
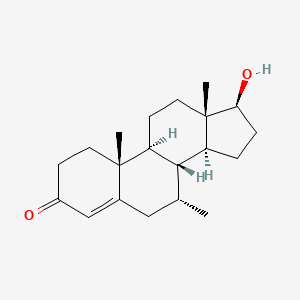

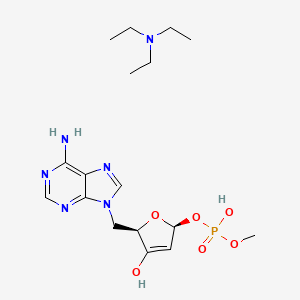

![(10S,13R,14R,16S,17R)-16-hydroxy-17-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1198473.png)
